molecular formula C6H10O3 B2973507 Ethyl oxiraneacetate CAS No. 32223-97-5

Ethyl oxiraneacetate

Cat. No.: B2973507
CAS No.: 32223-97-5
M. Wt: 130.143
InChI Key: WHUSTVAXKRFVPD-UHFFFAOYSA-N
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Description

Ethyl 2-(oxiran-2-yl)acetate is a chemical compound with the molecular formula C6H10O3 . It has a molecular weight of 130.14 .


Molecular Structure Analysis

The InChI code for Ethyl 2-(oxiran-2-yl)acetate is 1S/C6H10O3/c1-2-8-6(7)3-5-4-9-5/h5H,2-4H2,1H3/t5-/m1/s1 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical and Chemical Properties Analysis

Ethyl 2-(oxiran-2-yl)acetate has a molecular weight of 130.14 . Other physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Synthesis and Stereochemistry

  • Ethyl 2-(oxiran-2-yl)acetate is used in the synthesis of various chemical compounds, such as spiro-oxirane-oxindoles. Its application in rhodium(II) acetate-catalyzed reactions demonstrates its importance in synthesizing diastereomeric oxiranes (Ngaski & Singh, 2016).

Chemical Analysis and Identification

  • This compound plays a role in the synthesis of new compounds from marine fungi, highlighting its utility in the field of marine biotechnology and natural product chemistry (Wu et al., 2010).

Organic Synthesis

  • It's involved in the ring-opening of anhydro sugars to produce cyano derivatives, exemplifying its application in organic synthesis and carbohydrate chemistry (Mangione et al., 2003).

Facilitating Synthesis of Acids and Derivatives

  • Ethyl 2-(oxiran-2-yl)acetate contributes to the facile synthesis of α-hydroxy acids and their derivatives, showcasing its versatility in organic chemistry and synthetic methods (Florac et al., 1991).

Hypoglycemic Activity Research

  • In pharmacological research, derivatives of Ethyl 2-(oxiran-2-yl)acetate have been synthesized and evaluated for their blood glucose-lowering activities, emphasizing its potential in medicinal chemistry (Eistetter & Wolf, 1982).

Synthesis and Memory Enhancement

  • It is used in synthesizing compounds like 2-(arylamino)ethyl 2-[1-(pyridin-2-yl)ethoxy] acetate, which have been studied for their effects on memory enhancement in mice, indicating its role in neuropharmacology (Li Ming-zhu, 2010).

Regioselective Addition in Organic Chemistry

  • This compound is involved in the regioselective addition of aromatic amines in organic chemistry, demonstrating its utility in the synthesis of complex organic molecules (Koz’minykh et al., 2006).

Stereospecific Acetolysis

  • It's used in the stereospecific acetolysis of threo- and erythro-2-Aryl-2-[1-(methylthio)ethyl]oxiranes, revealing its application in stereoselective synthesis and organic reaction mechanisms (Miyauchi et al., 1995).

Synthesis of Ionic Liquid Monomers

  • Ethyl 2-(oxiran-2-yl)acetate is pivotal in the synthesis of ionic liquid monomers, indicating its relevance in the development of novel materials (Chardin et al., 2018).

Chemo-Enzymatic Synthesis

  • It's instrumental in chemo-enzymatic synthesis pathways, such as the production of chiral epoxides and lactones from renewable sources, showcasing its role in green chemistry and sustainable processes (Peru et al., 2016).

Quantum Chemical Studies

  • Quantum chemical studies on compounds like Ethyl 2-(oxiran-2-yl)acetate aid in understanding their molecular structure and inhibition efficiency, demonstrating its importance in computational chemistry and material science (Zarrouk et al., 2014).

Properties

IUPAC Name

ethyl 2-(oxiran-2-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3/c1-2-8-6(7)3-5-4-9-5/h5H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHUSTVAXKRFVPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32223-97-5
Record name ethyl 2-(oxiran-2-yl)acetate
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